N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide An impurity of Irbesartan
Brand Name: Vulcanchem
CAS No.: 141745-71-3
VCID: VC21342111
InChI: InChI=1S/C25H29N3O2/c1-2-3-10-23(29)28-25(15-6-7-16-25)24(30)27-18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3,(H,27,30)(H,28,29)
SMILES: CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Molecular Formula: C25H29N3O2
Molecular Weight: 403.5 g/mol

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide

CAS No.: 141745-71-3

Cat. No.: VC21342111

Molecular Formula: C25H29N3O2

Molecular Weight: 403.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide - 141745-71-3

CAS No. 141745-71-3
Molecular Formula C25H29N3O2
Molecular Weight 403.5 g/mol
IUPAC Name N-[[4-(2-cyanophenyl)phenyl]methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide
Standard InChI InChI=1S/C25H29N3O2/c1-2-3-10-23(29)28-25(15-6-7-16-25)24(30)27-18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3,(H,27,30)(H,28,29)
Standard InChI Key YRCWDKATYITJDZ-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Canonical SMILES CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N

Chemical Identity and Structure

Chemical Classification and Nomenclature

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide belongs to a class of compounds that combine several important structural motifs. The full systematic name can be broken down into key components that reveal its structural features:

  • N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]: This portion describes a substituted biphenyl system with a cyano group and a methyl linker to the amide nitrogen

  • 1-(pentanoylamino)cyclopentane-1-carboxylic acid amide: This portion identifies a cyclopentane core with two substitutions - a pentanoylamino group and a carboxamide group

The compound contains multiple functional groups including amides, a nitrile (cyano) group, and aromatic rings, classifying it as a complex organic molecule with potential biological relevance.

Structural Components Analysis

One significant component of this compound is 1-(pentanoylamino)cyclopentane-1-carboxylic acid, which appears as a key building block. This component has a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol . The pentanoyl group (derived from pentanoic acid, also known as valeric acid) forms an amide bond with the amino group on the cyclopentane ring.

The second major component involves the (2'-cyano[1,1'-biphenyl]-4-yl)methyl group, which consists of:

  • A biphenyl system (two connected benzene rings)

  • A cyano (nitrile) group at the 2' position of one ring

  • A methyl linker connecting to the carboxamide nitrogen

Molecular Properties and Characteristics

Physical and Chemical Properties

Based on the compound's structure, the following properties can be inferred:

PropertyExpected Value/CharacteristicBasis for Estimation
Physical StateLikely solid at room temperatureComplex structure with aromatic rings and amide bonds
SolubilityLimited water solubility; Better solubility in organic solventsPresence of lipophilic groups (biphenyl, pentanoyl) and hydrogen bonding capabilities
Molecular WeightApproximately 430-440 g/molSum of component molecular weights
Hydrogen Bond Donors2 (NH groups)Structural analysis
Hydrogen Bond Acceptors4 (2 carbonyl groups, 1 cyano group, 1 amide nitrogen)Structural analysis
LogP (estimated)Likely >3Presence of lipophilic aromatic and aliphatic regions

The compound's relatively high molecular weight and balanced hydrophobic-hydrophilic nature suggest it may have interesting pharmacokinetic properties if investigated for biological applications.

Functional Group Analysis

The multiple functional groups present in this compound contribute to its potential reactivity and properties:

Synthetic Considerations

Reaction Mechanisms and Challenges

The synthesis of this compound would likely encounter several challenges:

Synthetic StepPotential ChallengesPossible Solutions
Preparation of pentanoylamino derivativeRegioselectivity in cyclopentane functionalizationUse of protecting groups or selective reagents
Amide couplingEfficiency and yield of coupling reactionOptimization of coupling reagents and conditions
PurificationSeparation from reaction byproductsColumn chromatography, recrystallization techniques

Similar challenges are common in the synthesis of complex pharmaceutical compounds and specialized reagents might be required, such as those mentioned in search result .

The combination of a rigid biphenyl system with amide linkages and a cyclopentane core creates a unique three-dimensional arrangement that could confer specific binding properties.

Structure-Activity Relationship Considerations

Key Pharmacophoric Elements

If this compound were to be investigated for biological activity, several structural elements would likely be critical for its function:

  • The cyano group at the 2' position of the biphenyl system could serve as a hydrogen bond acceptor and influence the electronic properties of the aromatic rings.

  • The distance and orientation between the two amide bonds might be crucial for interaction with specific binding pockets in target proteins.

  • The cyclopentane ring introduces rigidity and a specific spatial arrangement that could influence binding specificity.

  • The pentanoyl chain provides flexibility and hydrophobic interactions, potentially important for membrane penetration or binding to hydrophobic pockets.

Structural ModificationPotential ImpactRationale
Varying the length of the pentanoyl chainAltered lipophilicity and binding affinityOptimization of hydrophobic interactions
Substitution on the biphenyl ringsModified electronic properties and bindingFine-tuning of π-π interactions and hydrogen bonding
Replacement of the cyclopentane with other ring systemsChanged conformational propertiesExploration of binding pocket fit
Introduction of additional substituentsEnhanced selectivity or potencyCreation of additional binding interactions

Such modifications would follow standard medicinal chemistry approaches for structure-activity relationship studies.

Analytical Methods for Characterization

Spectroscopic Analysis

For comprehensive characterization of this compound, several analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons (7-8 ppm), amide protons (5-8 ppm), and aliphatic protons (0.8-2.5 ppm)

    • ¹³C NMR would reveal carbonyl carbons (165-175 ppm), aromatic carbons (120-140 ppm), and cyano carbon (115-120 ppm)

  • Mass Spectrometry:

    • High-resolution mass spectrometry would confirm the molecular formula

    • Fragmentation patterns could provide structural confirmation

  • Infrared Spectroscopy:

    • Characteristic bands for amide C=O stretching (1630-1690 cm⁻¹)

    • Nitrile C≡N stretching (2210-2260 cm⁻¹)

    • N-H stretching (3300-3500 cm⁻¹)

Chromatographic Methods

Purification and analysis of this compound would likely involve:

TechniqueApplicationExpected Parameters
High-Performance Liquid Chromatography (HPLC)Purification and analysisReverse-phase column, gradient elution with acetonitrile/water
Thin-Layer Chromatography (TLC)Reaction monitoringSilica gel, ethyl acetate/hexane or dichloromethane/methanol systems
Gas Chromatography (GC)Analysis (if volatile derivatives are prepared)High temperature program due to high molecular weight

Similar chromatographic approaches are commonly used for related compounds mentioned in the search results.

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